Eradicane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1219794-88-3 |

|---|---|

Molecular Formula |

C9H19NOS |

Molecular Weight |

203.41 g/mol |

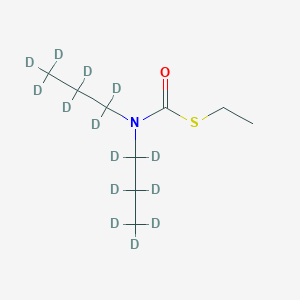

IUPAC Name |

S-ethyl N,N-bis(1,1,2,2,3,3,3-heptadeuteriopropyl)carbamothioate |

InChI |

InChI=1S/C9H19NOS/c1-4-7-10(8-5-2)9(11)12-6-3/h4-8H2,1-3H3/i1D3,2D3,4D2,5D2,7D2,8D2 |

InChI Key |

GUVLYNGULCJVDO-YEZFEVEISA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C(=O)SCC)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |

Canonical SMILES |

CCCN(CCC)C(=O)SCC |

Origin of Product |

United States |

Foundational & Exploratory

Eradicane (EPTC): An In-depth Technical Guide to its Mechanism of Action on Lipid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eradicane, with the active ingredient S-ethyl dipropylthiocarbamate (EPTC), is a selective thiocarbamate herbicide primarily used for pre-emergence control of grass and some broadleaf weeds. Its herbicidal activity stems from the disruption of lipid biosynthesis, specifically the inhibition of very-long-chain fatty acid (VLCFA) synthesis. This technical guide provides a comprehensive overview of the molecular mechanism of EPTC's action, from its metabolic activation to the specific enzymatic inhibition that leads to plant death. The guide includes a compilation of quantitative data, detailed experimental protocols for studying its effects, and visual diagrams of the key pathways and workflows.

Core Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongation

The primary mode of action of EPTC is the inhibition of VLCFA biosynthesis. VLCFAs are fatty acids with chain lengths of 20 carbons or more, and they are crucial precursors for the synthesis of various essential plant components, including cuticular waxes, suberin, and sphingolipids. The disruption of VLCFA synthesis leads to a cascade of physiological effects, ultimately resulting in seedling growth inhibition and death.

Metabolic Activation: The Pro-Herbicide Concept

EPTC itself is not the phytotoxic molecule. It is a pro-herbicide that requires metabolic activation within the plant to exert its herbicidal effect.[1] This activation is a sulfoxidation reaction, where EPTC is converted to EPTC sulfoxide. This conversion is catalyzed by plant enzymes, likely cytochrome P450 monooxygenases.[2][3] The sulfoxide form is a more potent and reactive molecule that acts as the true inhibitor of lipid synthesis.[4][5]

Enzymatic Target: Inhibition of VLCFA Elongases

The active EPTC sulfoxide targets and inhibits the activity of very-long-chain fatty acid elongases (VLCFAEs). These are multi-enzyme complexes located in the endoplasmic reticulum that catalyze the sequential addition of two-carbon units to a growing fatty acid chain. The VLCFA elongation cycle consists of four key enzymatic steps:

-

Condensation: Catalyzed by β-ketoacyl-CoA synthase (KCS), this is the rate-limiting step and the primary target of EPTC sulfoxide.

-

Reduction: Catalyzed by β-ketoacyl-CoA reductase (KCR).

-

Dehydration: Catalyzed by 3-hydroxyacyl-CoA dehydratase (HCD).

-

Reduction: Catalyzed by enoyl-CoA reductase (ECR).

EPTC sulfoxide is believed to covalently bind to a critical cysteine residue in the active site of the KCS enzyme, thereby irreversibly inhibiting its function. This blockage of the condensation step prevents the elongation of fatty acid chains beyond C18.

Quantitative Data on EPTC's Effects on Lipid Synthesis

The inhibition of VLCFA synthesis by EPTC leads to measurable changes in the fatty acid profile and physical characteristics of treated plants.

| Parameter | Plant Species | EPTC Concentration | Observed Effect | Reference |

| Long-Chain Alkanes (≥ C28) | Sicklepod (Cassia obtusifolia) | 0.14 - 4.48 kg/ha | Decreased percentage of total hydrocarbons with increasing EPTC concentration. | [6] |

| Leaflet Cuticle Thickness | Sicklepod (Cassia obtusifolia) | 0.14 - 4.48 kg/ha | 15% decrease in upper epidermis and 20% decrease in lower epidermis thickness with increasing EPTC concentration. | [6] |

| Total Fatty Acid Content (Galactolipids) | Winter Wheat (Triticum sativum) | 1.0 mg/kg sand | 85% decrease in monogalactosyl diglyceride and 87% decrease in digalactosyl diglyceride fatty acid content. | [5] |

| Incorporation of [14C]-acetate into Fatty Acids | Isolated Spinach Chloroplasts | 10-5 M | Inhibition of acetate incorporation into fatty acids. | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of EPTC on lipid synthesis.

Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for extracting and analyzing fatty acids from plant tissue treated with EPTC.

1. Plant Growth and Herbicide Treatment:

-

Grow the plant species of interest (e.g., sicklepod, wheat) in a controlled environment (growth chamber or greenhouse) with defined light, temperature, and humidity conditions.

-

Apply EPTC at various concentrations to the soil or as a pre-plant incorporated treatment. Include an untreated control group.

-

Harvest plant tissue (e.g., leaves, roots) at a specific time point after treatment.

2. Lipid Extraction:

-

Weigh a known amount of fresh or freeze-dried plant tissue (e.g., 100 mg).

-

Homogenize the tissue in a suitable solvent system, such as a mixture of chloroform and methanol (2:1, v/v).

-

Add water or a salt solution (e.g., 0.9% NaCl) to induce phase separation.

-

Collect the lower organic phase containing the lipids.

3. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Saponify the lipids by adding a methanolic base (e.g., 0.5 M KOH in methanol) and heating (e.g., at 60°C for 30 minutes). This will hydrolyze the ester linkages and release the fatty acids as salts.

-

Acidify the mixture (e.g., with HCl) and add a derivatizing agent such as 14% boron trifluoride in methanol. Heat the mixture (e.g., at 80-100°C for 45-60 minutes) to convert the free fatty acids to their more volatile methyl esters (FAMEs).

-

Extract the FAMEs with an organic solvent like hexane or heptane.

4. GC-MS Analysis:

-

Inject an aliquot of the FAMEs extract into a gas chromatograph equipped with a mass spectrometer.

-

Use a suitable capillary column (e.g., a wax or biscyanopropyl phase column) for separating the FAMEs.

-

Employ a temperature program that allows for the separation of a wide range of fatty acids, from short-chain to very-long-chain.

-

Identify individual FAMEs based on their retention times and mass spectra by comparing them to known standards and library data.

-

Quantify the amount of each fatty acid by integrating the peak areas and comparing them to an internal standard.

[14C]-Acetate Radiolabeling to Measure Fatty Acid Synthesis Inhibition

This protocol uses a radiolabeled precursor to directly measure the effect of EPTC on the rate of fatty acid synthesis.

1. Plant Material Preparation:

-

Prepare leaf discs or use cell suspension cultures from the plant species of interest.

2. Radiolabeling (Pulse):

-

Incubate the plant material in a buffer containing [14C]-acetate for a defined period (the "pulse").

-

For herbicide treatment, add EPTC (or its active sulfoxide form) to the incubation buffer at the desired concentration. Include a control without the herbicide.

3. Chase and Lipid Extraction:

-

After the pulse, wash the plant material to remove excess [14C]-acetate.

-

Optionally, transfer the material to a non-radioactive medium for a "chase" period to follow the fate of the labeled fatty acids.

-

Extract the total lipids from the plant material as described in Protocol 3.1.

4. Analysis of Radioactivity:

-

Separate the different lipid classes (e.g., neutral lipids, phospholipids, galactolipids) using thin-layer chromatography (TLC).

-

Scrape the corresponding spots from the TLC plate and quantify the radioactivity in each fraction using a liquid scintillation counter.

-

Alternatively, perform FAME analysis as in Protocol 3.1 and use a radio-GC detector to measure the radioactivity in individual fatty acids.

-

A decrease in the incorporation of [14C] into the fatty acid fraction in the presence of EPTC indicates inhibition of fatty acid synthesis.

In Vitro VLCFA Elongase Inhibition Assay

This protocol describes how to express a plant KCS enzyme and test for direct inhibition by EPTC sulfoxide.

1. Heterologous Expression of KCS:

-

Clone the coding sequence of a plant KCS gene into a yeast expression vector.

-

Transform a suitable yeast strain (e.g., Saccharomyces cerevisiae) with the expression vector.

-

Induce the expression of the plant KCS protein.

2. Preparation of Microsomal Fractions:

-

Harvest the yeast cells expressing the KCS enzyme.

-

Lyse the cells and prepare microsomal fractions by differential centrifugation. The microsomal fraction will be enriched with the endoplasmic reticulum where the KCS is located.

3. In Vitro Elongase Assay:

-

Set up a reaction mixture containing the microsomal fraction, a fatty acyl-CoA substrate (e.g., C18:0-CoA), radiolabeled malonyl-CoA ([14C]-malonyl-CoA), and necessary cofactors (e.g., NADPH).

-

Add EPTC sulfoxide at a range of concentrations to different reaction tubes. Include a control without the inhibitor.

-

Incubate the reactions at an optimal temperature for a specific time.

-

Stop the reaction and extract the fatty acids.

-

Analyze the products by TLC and quantify the radioactivity incorporated into the elongated fatty acid products.

-

A reduction in the formation of elongated fatty acids in the presence of EPTC sulfoxide demonstrates direct inhibition of the KCS enzyme.

Summary and Conclusion

The herbicidal action of this compound (EPTC) is a well-defined process that begins with its metabolic activation to EPTC sulfoxide within the target plant. This active metabolite then specifically inhibits the β-ketoacyl-CoA synthase (KCS) component of the very-long-chain fatty acid elongase complex. The resulting disruption of VLCFA synthesis deprives the plant of essential components for cuticle and membrane formation, leading to stunted growth and eventual death of the seedling. The experimental protocols detailed in this guide provide a framework for researchers to investigate and quantify the effects of EPTC and other lipid synthesis-inhibiting herbicides. A thorough understanding of this mechanism is vital for the development of new herbicidal compounds and for managing herbicide resistance in agricultural systems.

References

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. Cytochrome P450-mediated herbicide metabolism in plants: current understanding and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Thiocarbamate sulfoxides: potent, selective, and biodegradable herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. osti.gov [osti.gov]

- 7. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

The Biochemical Sulfoxidation Pathway of EPTC in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the biochemical pathway of S-ethyl dipropylthiocarbamate (EPTC) sulfoxide in plants. EPTC, a selective thiocarbamate herbicide, undergoes a multi-step metabolic detoxification process within plant cells, primarily initiated by its oxidation to a reactive sulfoxide intermediate. This guide provides a comprehensive overview of this pathway, including the key enzymatic reactions, subsequent conjugation and metabolism, and detailed experimental protocols for its study.

Introduction to EPTC Metabolism in Plants

The detoxification of xenobiotics, such as the herbicide EPTC, in plants is a complex process that typically occurs in three phases: transformation, conjugation, and sequestration. The initial and critical transformation step for EPTC is its oxidation to EPTC sulfoxide. This conversion is a key determinant of the herbicide's selectivity and subsequent metabolic fate within the plant. Tolerant species, such as maize, are adept at rapidly metabolizing EPTC, thereby preventing the accumulation of its phytotoxic form.

The Core Biochemical Pathway of EPTC Sulfoxide

The metabolic journey of EPTC in plants begins with its uptake from the soil. Once inside the plant tissues, it enters a detoxification pathway, with the formation of EPTC sulfoxide being the pivotal first step.

Phase I: Oxidation to EPTC Sulfoxide

The initial and rate-limiting step in EPTC metabolism is the oxidation of the sulfur atom to form EPTC sulfoxide. This reaction is primarily catalyzed by cytochrome P450 monooxygenases (P450s), a large and diverse family of enzymes involved in the metabolism of a wide range of endogenous and exogenous compounds.[1][2] While the specific P450 isozymes responsible for EPTC oxidation in various plant species have not been definitively identified, studies on herbicide metabolism in maize have implicated members of the CYP81A family in the detoxification of other herbicides, suggesting a potential role for this family in thiocarbamate metabolism as well.

The sulfoxidation of EPTC increases its reactivity, making it a suitable substrate for subsequent conjugation reactions.

Phase II: Glutathione Conjugation

The electrophilic EPTC sulfoxide readily reacts with the endogenous antioxidant glutathione (GSH) to form a glutathione conjugate, S-(N,N-dipropylcarbamoyl)glutathione. This conjugation reaction can occur both non-enzymatically and be catalyzed by Glutathione S-transferases (GSTs). GSTs are a diverse family of enzymes that play a crucial role in the detoxification of a wide array of xenobiotics by catalyzing their conjugation with GSH.[3][4] This step effectively neutralizes the reactivity of the sulfoxide and renders the molecule more water-soluble.

Phase III: Further Metabolism and Sequestration

The initial glutathione conjugate undergoes further enzymatic degradation and modification. In maize, two major downstream metabolites have been identified:

-

S-(N,N-dipropylcarbamoyl)-N-malonylcysteine : This metabolite is formed through the cleavage of the glutamate and glycine residues from the glutathione conjugate, followed by the N-malonylation of the resulting cysteine conjugate.

-

S-(N,N-dipropylcarbamoyl)-O-malonyl-3-thiolactic acid : A novel metabolite identified in corn, its formation involves further processing of the cysteine conjugate.[5][6]

These more polar and less toxic metabolites are then typically sequestered into the vacuole or incorporated into cell wall components, effectively removing them from active metabolic pools.

Data Presentation: Quantitative Analysis of EPTC Metabolites in Corn

The following table summarizes the relative abundance of EPTC and its major metabolites in corn seedlings at 7 days after treatment with radiolabeled EPTC. This data is based on foundational studies of EPTC metabolism.

| Compound | Percentage of Total Recovered Radioactivity (%) |

| EPTC | 5 |

| EPTC Sulfoxide | 2 |

| S-(N,N-dipropylcarbamoyl)glutathione | 15 |

| S-(N,N-dipropylcarbamoyl)-N-malonylcysteine | 45 |

| S-(N,N-dipropylcarbamoyl)-O-malonyl-3-thiolactic acid | 20 |

| Insoluble Residues | 13 |

Note: These values are representative and can vary depending on the specific experimental conditions, plant age, and analytical methods used.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of the EPTC sulfoxide pathway.

Protocol for Extraction and LC-MS/MS Analysis of EPTC and its Metabolites in Plant Tissue

This protocol outlines a general procedure for the extraction and quantification of EPTC and its metabolites from plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

-

Harvest plant tissue (e.g., roots, shoots) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

2. Extraction:

-

Weigh approximately 100 mg of the frozen powder into a 2 mL microcentrifuge tube.

-

Add 1 mL of extraction solvent (e.g., 80% methanol in water, v/v) pre-chilled to -20°C.

-

Vortex the mixture vigorously for 1 minute.

-

Sonicate the sample in an ice bath for 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant and transfer it to a new tube.

3. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Use a C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

A typical gradient could be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-18.1 min, 95-5% B; 18.1-22 min, 5% B.

-

Set the flow rate to 0.3 mL/min and the column temperature to 40°C.

-

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) for targeted quantification of EPTC, EPTC sulfoxide, and its downstream metabolites. The specific precursor and product ion transitions will need to be optimized for each analyte.

-

4. Data Analysis:

-

Quantify the analytes by comparing the peak areas from the samples to those of a standard curve prepared with authentic standards.

Protocol for Glutathione S-Transferase (GST) Activity Assay with a Model Substrate

As EPTC sulfoxide is not commercially available, GST activity is typically measured using a model substrate like 1-chloro-2,4-dinitrobenzene (CDNB), which forms a colored product upon conjugation with GSH, allowing for spectrophotometric measurement.

1. Enzyme Extraction:

-

Homogenize fresh plant tissue in a cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1 mM DTT).

-

Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract.

2. Activity Assay:

-

Prepare a reaction mixture in a cuvette containing:

-

100 mM potassium phosphate buffer (pH 6.5)

-

1 mM reduced glutathione (GSH)

-

1 mM 1-chloro-2,4-dinitrobenzene (CDNB) (added last to start the reaction)

-

-

Add a small volume of the enzyme extract to the reaction mixture.

-

Monitor the increase in absorbance at 340 nm for 5 minutes at 25°C using a spectrophotometer. The change in absorbance is due to the formation of the S-(2,4-dinitrophenyl)glutathione conjugate.

3. Calculation of Activity:

-

Calculate the GST activity using the molar extinction coefficient of the product (9.6 mM⁻¹ cm⁻¹). One unit of GST activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Figure 1: Biochemical pathway of EPTC metabolism in plants.

Figure 2: Experimental workflow for EPTC metabolite analysis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Metabolite Profiles of Maize Leaves in Drought, Heat, and Combined Stress Field Trials Reveal the Relationship between Metabolism and Grain Yield - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Large-scale metabolite quantitative trait locus analysis provides new insights for high-quality maize improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An UPLC-MS/MS Assay to Measure Glutathione as Marker for Oxidative Stress in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

Eradicane's Disruption of Very-Long-Chain Fatty Acid Synthesis: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eradicane, a selective herbicide powered by the active ingredient S-ethyl dipropylthiocarbamate (EPTC), exerts its phytotoxic effects by potently inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs). This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's activity, focusing on its interaction with the fatty acid elongase (FAE) complex. This document synthesizes current research to offer a detailed overview of the biochemical pathways affected, quantitative data on inhibition, comprehensive experimental protocols for further investigation, and visual representations of the key processes.

Introduction: The Role of Very-Long-Chain Fatty Acids in Plants

Very-long-chain fatty acids are aliphatic carboxylic acids with chain lengths of 20 carbons or more. In plants, VLCFAs are indispensable for a multitude of developmental and physiological processes. They are synthesized in the endoplasmic reticulum from C16 and C18 acyl-CoA precursors by the fatty acid elongase (FAE) complex. These elongated fatty acids are critical components of:

-

Cuticular Waxes: Forming a protective barrier on the plant surface that prevents water loss and protects against environmental stresses.

-

Suberin: A complex biopolymer found in root endodermis and other tissues, regulating water and solute uptake.

-

Sphingolipids: Essential components of cellular membranes, involved in signal transduction and membrane stability.

-

Seed Oils: Serving as a vital energy reserve for germination and seedling establishment in many plant species.

The disruption of VLCFA synthesis leads to severe developmental defects, including stunted growth, organ fusion, and ultimately, plant death, which is the basis for the herbicidal activity of compounds like this compound.

Mechanism of Action: this compound's Interference with the Fatty Acid Elongase Complex

The herbicidal activity of this compound is attributed to its active ingredient, EPTC, a member of the thiocarbamate chemical class. EPTC itself is a pro-herbicide, meaning it requires metabolic activation within the plant to become phytotoxic.

Bioactivation of EPTC

Once absorbed by the plant, EPTC undergoes sulfoxidation, a reaction catalyzed by plant monooxygenases, to form EPTC sulfoxide. This activated form is the primary inhibitor of VLCFA synthesis. It has been proposed that the sulfoxide is more reactive and is the molecule that directly interacts with the target enzyme.

The Fatty Acid Elongase (FAE) Complex: The Target of EPTC Sulfoxide

The FAE complex is a multi-enzyme system located in the endoplasmic reticulum responsible for the stepwise elongation of fatty acid chains. Each cycle of elongation involves four key enzymatic reactions:

-

Condensation: Catalyzed by 3-ketoacyl-CoA synthase (KCS), this is the rate-limiting step where a two-carbon unit from malonyl-CoA is added to an acyl-CoA substrate.

-

Reduction: The resulting 3-ketoacyl-CoA is reduced by 3-ketoacyl-CoA reductase (KCR).

-

Dehydration: A water molecule is removed from the 3-hydroxyacyl-CoA by 3-hydroxyacyl-CoA dehydratase (HCD).

-

Second Reduction: The enoyl-CoA is reduced by enoyl-CoA reductase (ECR) to yield an acyl-CoA chain that is two carbons longer.

Research strongly indicates that the primary target of EPTC sulfoxide is the 3-ketoacyl-CoA synthase (KCS) . There is evidence suggesting that the EPTC sulfoxide forms a covalent bond with a critical cysteine residue within the active site of the KCS enzyme. This irreversible binding inactivates the enzyme, thereby halting the entire VLCFA synthesis pathway.

Quantitative Data on this compound's Effects

Table 1: Effect of EPTC on Long-Chain Alkane Content in Sicklepod (Cassia obtusifolia L.)

| EPTC Application Rate ( kg/ha ) | Percent Decrease in Long-Chain Alkanes (≥ C28) |

| 0.14 | Data not specified, but a decrease was observed |

| 0.28 | Data not specified, but a decrease was observed |

| 0.56 | Data not specified, but a decrease was observed |

| 1.12 | Data not specified, but a decrease was observed |

| 2.24 | Data not specified, but a decrease was observed |

| 4.48 | Data not specified, but a decrease was observed |

Data from a study on sicklepod showed a dose-dependent decrease in long-chain alkanes, which are derived from VLCFAs, with increasing EPTC application rates.

Table 2: General Inhibitory Concentrations for Herbicides Targeting VLCFA Synthesis

| Herbicide Class | Target Enzyme | Typical IC50 Range |

| Chloroacetamides | KCS | Nanomolar (nM) |

| Thiocarbamates | KCS | Micromolar (µM) to Nanomolar (nM) |

Note: This table provides a general range based on related herbicides, as specific IC50 values for EPTC are not consistently reported.

Experimental Protocols

Analysis of Very-Long-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for quantifying VLCFA levels in plant tissues following treatment with this compound.

1. Sample Preparation:

- Harvest plant tissue (e.g., leaves, stems) and immediately freeze in liquid nitrogen to quench metabolic activity.

- Lyophilize the tissue to dryness.

- Grind the dried tissue to a fine powder.

2. Lipid Extraction:

- Extract total lipids from a known mass of powdered tissue using a chloroform:methanol (2:1, v/v) solution.

- Add an internal standard (e.g., heptadecanoic acid, C17:0) for quantification.

- Vortex thoroughly and incubate at room temperature.

- Add 0.9% NaCl solution, vortex, and centrifuge to separate the phases.

- Collect the lower organic phase containing the lipids.

3. Transesterification to Fatty Acid Methyl Esters (FAMEs):

- Evaporate the solvent from the lipid extract under a stream of nitrogen.

- Add 1 N methanolic HCl or BF3-methanol and incubate at 80°C for 1-2 hours to convert fatty acids to their methyl esters.

- Stop the reaction by adding water and extract the FAMEs with hexane.

4. GC-MS Analysis:

- Inject the FAMEs into a gas chromatograph equipped with a mass spectrometer.

- Use a suitable capillary column (e.g., DB-23, HP-88) for separation.

- Set an appropriate temperature gradient for the oven to resolve different FAMEs.

- Identify individual FAMEs based on their retention times and mass spectra compared to known standards.

- Quantify the amount of each VLCFA relative to the internal standard.

In Vitro Assay of Fatty Acid Elongase Activity Using a Yeast Expression System

This protocol describes how to express a plant KCS enzyme in yeast to test the direct inhibitory effect of EPTC sulfoxide.

1. Yeast Strain and Vector:

- Use a Saccharomyces cerevisiae strain deficient in its own fatty acid elongation (e.g., an elo1 mutant) to reduce background activity.

- Clone the coding sequence of the plant KCS gene of interest into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

2. Yeast Transformation and Expression:

- Transform the yeast strain with the KCS expression vector.

- Grow the transformed yeast in a selective medium lacking uracil.

- Induce the expression of the KCS protein by adding galactose to the medium.

3. In Vitro Elongase Assay:

- Prepare microsomes from the yeast cells expressing the KCS enzyme.

- Set up the reaction mixture containing:

- Microsomal protein

- Acyl-CoA substrate (e.g., C18:0-CoA, C20:0-CoA)

- [2-14C]Malonyl-CoA (as the radiolabeled two-carbon donor)

- NADPH and NADH

- ATP and Coenzyme A

- Buffer (e.g., phosphate or HEPES)

- Add different concentrations of EPTC sulfoxide (and a vehicle control).

- Incubate the reaction at 30°C.

4. Analysis of Products:

- Stop the reaction by adding a strong base (e.g., KOH in methanol) to saponify the acyl-CoAs.

- Acidify the mixture and extract the free fatty acids with hexane.

- Analyze the radiolabeled fatty acid products by thin-layer chromatography (TLC) or reverse-phase high-performance liquid chromatography (HPLC) with a radioactivity detector.

- The amount of radioactivity incorporated into elongated fatty acids is a measure of KCS activity. Calculate the inhibition at each EPTC sulfoxide concentration to determine the IC50 value.

Visualizing the Impact of this compound

Signaling Pathway of this compound's Action

Caption: Mechanism of this compound (EPTC) action on VLCFA synthesis.

Experimental Workflow for VLCFA Analysis

Caption: Workflow for analyzing VLCFA content in plants.

Conclusion

This compound's herbicidal efficacy is rooted in its ability to be metabolized into EPTC sulfoxide, a potent and specific inhibitor of the 3-ketoacyl-CoA synthase component of the fatty acid elongase complex. This targeted disruption of very-long-chain fatty acid biosynthesis has profound and lethal consequences for susceptible plant species. The information and protocols presented in this technical guide provide a comprehensive resource for researchers investigating the mode of action of thiocarbamate herbicides and for professionals in the field of drug and herbicide development seeking to understand and potentially exploit this critical plant metabolic pathway. Further research to elucidate the specific KCS isozymes targeted by EPTC and the precise kinetics of this inhibition will provide even greater insight into the molecular basis of this compound's activity.

EPTC as a Chemical Probe for Unraveling Germination Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-ethyl dipropylthiocarbamate (EPTC) is a selective thiocarbamate herbicide widely utilized for pre-emergent weed control. Its mode of action, primarily centered on the inhibition of crucial biosynthetic pathways in germinating seeds, makes it a valuable chemical probe for dissecting the intricate molecular and physiological processes that govern seed germination. This technical guide provides an in-depth exploration of EPTC's mechanism of action, offering detailed experimental protocols and quantitative data to facilitate its use as a research tool. By elucidating the effects of EPTC on gibberellin and fatty acid biosynthesis, researchers can gain deeper insights into the fundamental requirements for successful germination, potentially informing the development of novel herbicides and crop improvement strategies.

Mechanism of Action: A Dual Inhibition Strategy

EPTC's efficacy as a germination inhibitor stems from its ability to disrupt two critical metabolic pathways essential for early seedling development: gibberellin (GA) biosynthesis and very-long-chain fatty acid (VLCFA) synthesis.

Inhibition of Gibberellin Biosynthesis

Gibberellins are phytohormones that play a pivotal role in breaking seed dormancy and promoting germination. They stimulate the production of hydrolytic enzymes that break down stored food reserves in the endosperm, providing energy for the growing embryo. EPTC has been shown to inhibit the activity of ent-kaurene oxidase, a key cytochrome P450 monooxygenase in the GA biosynthesis pathway.[1][2] This enzyme catalyzes the conversion of ent-kaurene to ent-kaurenoic acid. By blocking this step, EPTC effectively reduces the endogenous levels of active gibberellins, thereby arresting the germination process.[1]

Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

VLCFAs are essential components of various cellular structures, including the seed coat, cuticular waxes, and membranes. They are crucial for maintaining cell integrity, preventing water loss, and protecting the emerging seedling. EPTC and other thiocarbamate herbicides are known to inhibit the fatty acid elongase (FAE) complex, which is responsible for the elongation of fatty acid chains beyond C18. This inhibition disrupts the formation of VLCFAs, leading to abnormal seedling development, such as fused or malformed coleoptiles and shoots, and ultimately, germination failure.[3]

Quantitative Data on EPTC's Effects

The following tables summarize quantitative data from various studies on the effects of EPTC on germination and related biochemical parameters.

Table 1: Effect of EPTC on Seed Germination of Various Weed Species

| Plant Species | EPTC Concentration | Germination Inhibition (%) | Reference |

| Amaranthus retroflexus | 1/16 of RFAC (75 g ai/ha) | ~45% | [3] |

| Pinus resinosa | 1000 ppm | Significant suppression | [4] |

| Pinus resinosa | 4000 ppm | Complete inhibition | [4] |

Table 2: Biochemical Effects of EPTC

| Parameter | Plant Species | EPTC Concentration | Effect | Reference |

| ent-Kaurene oxidase activity | Wheat | Not Specified | Inhibition | [1][2] |

| Very-long-chain fatty acid synthesis | Pea | µM concentrations | Inhibition | [3] |

Experimental Protocols

Seed Germination Assay with EPTC

This protocol outlines a standard method for assessing the dose-dependent effect of EPTC on seed germination.

Materials:

-

Seeds of the target plant species

-

EPTC stock solution (analytical grade)

-

Sterile distilled water

-

Petri dishes (9 cm diameter)

-

Filter paper (Whatman No. 1 or equivalent)

-

Growth chamber or incubator with controlled temperature and light

-

Forceps

Procedure:

-

Seed Sterilization (Optional but Recommended): To prevent fungal and bacterial contamination, surface sterilize seeds by rinsing with 70% ethanol for 1 minute, followed by a 10-minute soak in a 1% sodium hypochlorite solution, and then rinse thoroughly with sterile distilled water.

-

Preparation of EPTC Solutions: Prepare a series of EPTC dilutions from the stock solution using sterile distilled water. A typical concentration range to test could be 0, 1, 10, 100, and 1000 µM, but this should be optimized for the specific plant species.

-

Assay Setup:

-

Place two layers of sterile filter paper in each Petri dish.

-

Pipette 5 mL of the corresponding EPTC solution or sterile distilled water (for the control) onto the filter paper in each dish.

-

Using sterile forceps, place a predetermined number of seeds (e.g., 25-50) evenly spaced on the moist filter paper.

-

-

Incubation:

-

Seal the Petri dishes with parafilm to prevent evaporation.

-

Place the dishes in a growth chamber or incubator set to the optimal germination conditions for the chosen plant species (e.g., 25°C with a 16-hour light/8-hour dark photoperiod).

-

-

Data Collection:

-

Record the number of germinated seeds daily for a set period (e.g., 7-14 days). Germination is typically defined as the emergence of the radicle to a length of at least 2 mm.

-

Calculate the germination percentage for each treatment at the end of the experiment.

-

(Optional) Measure radicle and hypocotyl length of the seedlings to assess growth inhibition.

-

Analysis of Endogenous Gibberellins by GC-MS

This protocol provides a general workflow for the extraction and quantification of gibberellins from EPTC-treated and control seeds.

Materials:

-

Germinated or imbibed seeds (from the germination assay)

-

Liquid nitrogen

-

Mortar and pestle or tissue homogenizer

-

80% Methanol containing an antioxidant (e.g., butylated hydroxytoluene)

-

Internal standards (deuterated GAs)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Derivatization agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Sample Collection and Homogenization:

-

Harvest seeds at a specific time point after EPTC treatment.

-

Immediately freeze the samples in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.

-

-

Extraction:

-

Add a known amount of internal standards to the powdered tissue.

-

Extract the hormones by homogenizing the tissue in cold 80% methanol.

-

Centrifuge the homogenate and collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.

-

-

Purification and Fractionation:

-

Combine the supernatants and pass them through a C18 SPE cartridge to remove interfering compounds.

-

Elute the gibberellins from the cartridge with an appropriate solvent.

-

-

Derivatization:

-

Dry the eluate under a stream of nitrogen gas.

-

Derivatize the dried sample with MSTFA to increase the volatility of the gibberellins for GC-MS analysis.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Separate the different gibberellins based on their retention times and identify them based on their mass spectra.

-

Quantify the endogenous gibberellin levels by comparing the peak areas of the endogenous GAs to those of the internal standards.[5][6]

-

Analysis of Fatty Acid Profile by GC-MS

This protocol describes the extraction and analysis of fatty acids from plant tissues to investigate the effect of EPTC on VLCFA synthesis.

Materials:

-

Seedling tissue (e.g., shoots, roots) from EPTC-treated and control plants

-

Liquid nitrogen

-

Chloroform:Methanol (2:1, v/v)

-

0.9% NaCl solution

-

Sodium methoxide in methanol

-

Hexane

-

Internal standard (e.g., heptadecanoic acid)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Lipid Extraction:

-

Harvest and freeze seedling tissue in liquid nitrogen.

-

Homogenize the frozen tissue.

-

Extract total lipids using a chloroform:methanol (2:1, v/v) solution.

-

Add 0.9% NaCl to induce phase separation.

-

Collect the lower chloroform phase containing the lipids.

-

-

Transesterification to Fatty Acid Methyl Esters (FAMEs):

-

Add the internal standard to the lipid extract.

-

Evaporate the chloroform under a stream of nitrogen.

-

Add sodium methoxide in methanol to the dried lipids and heat to convert the fatty acids to their methyl esters (FAMEs).

-

-

FAMEs Extraction:

-

Add hexane and water to the reaction mixture.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs.

-

-

GC-MS Analysis:

-

Inject the FAMEs sample into the GC-MS system.

-

Separate the different FAMEs based on their chain length and degree of unsaturation.

-

Identify and quantify the individual fatty acids, paying particular attention to the levels of VLCFAs (C20 and longer), by comparing their retention times and mass spectra to known standards and the internal standard.[7][8]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by EPTC and a typical experimental workflow for studying its effects on germination.

Caption: EPTC inhibits ent-kaurene oxidase, a key enzyme in the gibberellin biosynthesis pathway.

Caption: EPTC inhibits the fatty acid elongase complex, disrupting VLCFA synthesis.

Caption: A typical workflow for investigating EPTC's effects on seed germination.

Conclusion

EPTC serves as a powerful and specific chemical probe for interrogating the complex interplay of hormonal and metabolic pathways that regulate seed germination. Its well-characterized inhibitory effects on gibberellin and very-long-chain fatty acid biosynthesis provide researchers with a valuable tool to dissect the necessity and function of these pathways in a controlled manner. The experimental protocols and data presented in this guide offer a starting point for utilizing EPTC to further our understanding of the fundamental biology of seed germination, with implications for both basic plant science and applied agricultural research.

References

- 1. Analysis of Gibberellins | Springer Nature Experiments [experiments.springernature.com]

- 2. The genes for gibberellin biosynthesis in wheat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Germination of Seeds and Seedling Growth of Amaranthus retroflexus L. Following Sublethal Exposure of Parent Plants to Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plant Hormone Analysis Technology: GC-MS, LC-MS, IMS, and MALDI-MS - Creative Proteomics [creative-proteomics.com]

- 5. Measurement of Abscisic Acid and Gibberellins by Gas Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. Lipid Extraction and Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Extraction Process, Identification of Fatty Acids, Tocopherols, Sterols and Phenolic Constituents, and Antioxidant Evaluation of Seed Oils from Five Fabaceae Species [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Glutathione S-Transferase Activity in EPTC Metabolism

This technical guide provides a comprehensive overview of the critical role of Glutathione S-transferases (GSTs) in the metabolism of the thiocarbamate herbicide, S-ethyl dipropylthiocarbamate (EPTC). This document details the metabolic pathway, presents quantitative data on enzyme activity, outlines detailed experimental protocols, and illustrates key processes through logical and signaling pathway diagrams.

Introduction: GSTs and Herbicide Detoxification

Glutathione S-transferases (GSTs; EC 2.5.1.18) are a major family of Phase II detoxification enzymes found ubiquitously in aerobic organisms.[1] Their primary function is to catalyze the conjugation of the tripeptide glutathione (GSH) to a wide variety of electrophilic substrates, including xenobiotics like herbicides and endogenous compounds produced during oxidative stress.[1][2] This conjugation reaction increases the water solubility of the target compound, rendering it less toxic and facilitating its sequestration into the vacuole or subsequent metabolism and excretion.[3][4]

In agriculture, GSTs are pivotal in conferring tolerance to numerous herbicides in crops like maize (Zea mays), sorghum (Sorghum bicolor), and wheat (Triticum aestivum).[5][6] The thiocarbamate herbicide EPTC requires metabolic activation to an electrophilic sulfoxide form, which is then a substrate for GST-mediated detoxification. Enhanced GST activity, often induced by chemical agents known as herbicide safeners, is a key mechanism for crop selectivity and protection from herbicide injury.[5][7]

The Metabolic Pathway of EPTC Detoxification

The metabolism of EPTC is a multi-step process involving bioactivation followed by detoxification.

-

Phase I Bioactivation : EPTC is first oxidized by Phase I enzymes, likely Cytochrome P450 monooxygenases (P450s), to form EPTC sulfoxide. This sulfoxide is more electrophilic and more phytotoxic than the parent EPTC molecule.

-

Phase II Detoxification : The EPTC sulfoxide is the primary substrate for GSTs. GSTs catalyze the nucleophilic attack of the thiol group of glutathione (GSH) on the EPTC sulfoxide, forming a stable, non-toxic EPTC-glutathione conjugate (GS-EPTC).[8]

-

Phase III Transport : The resulting GS-EPTC conjugate is actively transported into the vacuole by ATP-binding cassette (ABC) transporters, effectively removing it from the cytoplasm.[3][7]

The overall pathway is visualized in the diagram below.

Regulation of GST Activity by Herbicide Safeners

Herbicide safeners are chemical agents applied to crops to enhance their tolerance to herbicides. A primary mechanism of action for safeners is the induction of genes involved in xenobiotic detoxification, particularly GSTs.[5][9] Safeners like benoxacor, fenclorim, and fluxofenim have been shown to significantly increase the expression and activity of specific GST isozymes that are effective at metabolizing herbicides.[10][11] This induction allows the crop to detoxify the herbicide at a faster rate, preventing phytotoxicity. The signaling pathway from safener application to increased herbicide metabolism is a key area of research.

Quantitative Data on GST Activity with EPTC

Direct kinetic constants (Km, Vmax) for EPTC-sulfoxide are not widely reported in the literature. However, studies on purified GST isozymes from sorghum provide specific activity data, which is crucial for comparing the efficacy of different enzymes in EPTC detoxification.

Table 1: Substrate Specificity of Purified Sorghum GST Isozymes

| Isozyme | Substrate | Specific Activity (units*) | Reference |

| GST A1/A1 | 1-Chloro-2,4-dinitrobenzene (CDNB) | 48.7 ± 1.2 | [8] |

| Metolachlor | 28 ± 2 | [8] | |

| Alachlor | 134 ± 10 | [8] | |

| Atrazine | N.D.† | [8] | |

| EPTC-sulfoxide | N.D. † | [8] | |

| GST B1/B2 | 1-Chloro-2,4-dinitrobenzene (CDNB) | 1.8 ± 0.1 | [8] |

| Metolachlor | 2270 ± 120 | [8] | |

| Alachlor | 1300 ± 100 | [8] | |

| Atrazine | N.D.† | [8] | |

| EPTC-sulfoxide | 110 ± 10 | [8] |

*Unit definition: For herbicides like EPTC-sulfoxide, 1 unit = 1 nmol of conjugate produced per hour. For CDNB, 1 unit = 1 µmol of product produced per minute.[8] †N.D. = No Detectable activity.

These data clearly indicate that different GST isozymes possess distinct substrate specificities. In sorghum, the safener-induced GST B1/B2 is highly active towards EPTC-sulfoxide, whereas the constitutively expressed GST A1/A1 is not. This highlights the importance of specific isozymes in conferring herbicide tolerance.

Experimental Protocols

Protocol for GST Extraction from Plant Tissue

This protocol is a general method for extracting total soluble GSTs for activity assays.

-

Harvesting : Harvest fresh plant tissue (e.g., maize or sorghum shoots) and immediately freeze in liquid nitrogen to prevent protein degradation.

-

Homogenization : Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Extraction : Transfer the powder to an ice-cold extraction buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 2 mM EDTA, 1 mM PMSF, and 5% (w/v) PVPP). Use a buffer-to-tissue ratio of approximately 3:1 (v/w).

-

Centrifugation : Centrifuge the homogenate at ~15,000 x g for 20 minutes at 4°C to pellet cell debris.

-

Supernatant Collection : Carefully collect the supernatant, which contains the crude soluble protein extract including GSTs.

-

Protein Quantification : Determine the protein concentration of the extract using a standard method, such as the Bradford or BCA assay, to normalize enzyme activity.[12] Store the extract at -80°C if not used immediately.

Protocol for Measuring GST Activity with EPTC-Sulfoxide

This method is adapted from protocols using radiolabeled herbicides to directly measure the formation of the EPTC-glutathione conjugate.[8]

-

Reaction Mixture Preparation : In a microcentrifuge tube, prepare the following reaction mixture on ice:

-

100 mM Potassium Phosphate Buffer (pH 6.8)

-

1.0 mM Reduced Glutathione (GSH)

-

5.0 µM [14C]-EPTC-sulfoxide (specific activity ~2 µCi/µmol)

-

Plant protein extract (50-100 µg total protein)

-

Make up the final volume to 0.5 mL with deionized water.

-

Note: Include a "no-enzyme" control to measure the non-enzymatic conjugation rate.

-

-

Initiation and Incubation : Initiate the reaction by adding the protein extract. Incubate the mixture at 25°C for 1 hour with gentle agitation.

-

Reaction Termination : Stop the reaction by adding 50 µL of 5% (v/v) acetic acid.

-

Extraction of Conjugate : Partition the aqueous and organic phases by adding 0.5 mL of water-saturated n-butanol. Vortex thoroughly and centrifuge for 2 minutes to separate the phases. The GS-EPTC conjugate will be in the aqueous (lower) phase.

-

Quantification : Transfer an aliquot of the aqueous phase to a scintillation vial, add scintillation cocktail, and quantify the amount of 14C-labeled conjugate using a liquid scintillation counter.

-

Calculation of Activity : Correct the enzymatic rate for the background non-enzymatic rate. Express the specific activity as nmol of conjugate formed per hour per mg of protein.

General GST Activity Assay using CDNB

The most common spectrophotometric assay for total GST activity uses 1-chloro-2,4-dinitrobenzene (CDNB) as a general substrate.[12][13]

-

Assay Mixture : In a UV-transparent cuvette or 96-well plate, prepare the assay mixture:

-

100 mM Potassium Phosphate Buffer (pH 6.5)

-

1.0 mM Reduced Glutathione (GSH)

-

1.0 mM CDNB (dissolved in ethanol)

-

Plant protein extract (10-50 µg)

-

Final volume of 1.0 mL (for cuvette) or 200 µL (for plate).

-

-

Measurement : Initiate the reaction by adding the CDNB. Immediately monitor the increase in absorbance at 340 nm for 5 minutes at 25°C. The formation of the GS-CDNB conjugate results in a measurable absorbance increase.

-

Calculation : Calculate the rate of change in absorbance (ΔA340/min). Use the molar extinction coefficient for the GS-CDNB conjugate (ε = 9.6 mM-1 cm-1) to calculate the enzyme activity.

Experimental and Analytical Workflow

The process of investigating GST activity in EPTC metabolism involves a logical series of steps, from biological treatment to biochemical analysis.

Conclusion

Glutathione S-transferases are indispensable for the detoxification of the herbicide EPTC in tolerant plant species. The process involves an initial bioactivation of EPTC to its sulfoxide form, which is then efficiently conjugated to glutathione by specific GST isozymes. The expression of these critical GSTs is often highly inducible by herbicide safeners, providing a key mechanism for crop protection. Understanding the specific isozymes involved, their kinetic properties, and their regulation is essential for developing new herbicide tolerance strategies, managing herbicide resistance in weeds, and for the rational design of novel safeners and selective herbicides. The protocols and data presented in this guide serve as a foundational resource for researchers in this field.

References

- 1. Analysis of Glutathione in Biological Samples by HPLC Involving Pre-Column Derivatization with o-Phthalaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A glutathione S-transferase involved in vacuolar transfer encoded by the maize gene Bronze-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of Glutathione S-Transferase Isoforms in Three Maize Inbred Lines Exhibiting Differential Sensitivity to Alachlor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Isolation and Characterization of Glutathione S-Transferase Isozymes from Sorghum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ils.unc.edu [ils.unc.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. 3hbiomedical.com [3hbiomedical.com]

Microbial Degradation of Eradicane in Soil: A Technical Guide

An In-depth Examination of the Biochemical Pathways and Methodologies for Studying the Environmental Fate of a Key Thiocarbamate Herbicide

Introduction

Eradicane, a selective thiocarbamate herbicide with the active ingredient S-ethyl dipropylthiocarbamate (EPTC), has been widely used in agriculture for the control of grassy and broadleaf weeds. Understanding its environmental fate, particularly its microbial degradation in soil, is crucial for assessing its ecological impact and ensuring its responsible use. This technical guide provides a comprehensive overview of the microbial degradation pathways of this compound, presents quantitative data on its persistence, details experimental protocols for its study, and offers visualizations of the key processes involved. This document is intended for researchers, scientists, and professionals in drug development and environmental science who are engaged in the study of herbicide biodegradation.

Microbial Degradation Pathways of this compound (EPTC)

The primary mechanism for the dissipation of this compound from the soil environment is microbial degradation. A diverse range of soil microorganisms, including bacteria and fungi, have been shown to metabolize EPTC, utilizing it as a source of carbon and nitrogen. The degradation process involves a series of enzymatic reactions that transform the parent molecule into less complex and typically less toxic compounds.

Two major initial pathways have been identified for the microbial metabolism of EPTC:

-

Sulfoxidation: This pathway involves the oxidation of the sulfur atom in the EPTC molecule to form EPTC-sulfoxide. This reaction is often mediated by monooxygenase enzymes. EPTC-sulfoxide is a major metabolite and is generally more water-soluble than the parent compound.

-

N-dealkylation: This pathway involves the removal of one of the N-propyl groups from the EPTC molecule. This reaction is catalyzed by enzymes such as cytochrome P-450 monooxygenases, leading to the formation of N-depropyl EPTC and propionaldehyde. The resulting aldehyde can be further oxidized to propionic acid.

Following these initial steps, the degradation proceeds through further breakdown of the molecule, ultimately leading to mineralization, where the organic carbon is converted to carbon dioxide.

Key Microorganisms Involved

Several genera of soil bacteria have been identified as being capable of degrading EPTC. Among the most significant are:

-

Rhodococcus sp.: Strains of Rhodococcus have been extensively studied for their ability to degrade thiocarbamate herbicides. They possess inducible enzyme systems, including cytochrome P-450 and aldehyde dehydrogenase, which are involved in the initial steps of EPTC breakdown.

-

Pseudomonas sp.: Various species of Pseudomonas are known for their metabolic versatility and have been shown to utilize EPTC as a growth substrate.

The following diagram illustrates the primary microbial degradation pathways of this compound.

Quantitative Data on this compound Degradation

The persistence of this compound in soil is influenced by various factors, including soil type, temperature, moisture content, and the composition of the microbial community. The degradation rate is often expressed as a half-life (t½), which is the time required for 50% of the initial concentration to dissipate.

| Soil Type | Temperature (°C) | Condition | Half-life (days) | Reference |

| Heavy Clay | 25 | Aerobic | 28 - 35 | Felsot et al., 1982 |

| Loam | 25 | Aerobic | 28 | Felsot et al., 1982 |

| Various | Field Conditions | Aerobic | 6 - 32 | Wauchope et al., 1992 |

| Various | Lab Incubation | Anaerobic | 31 - 127 | U.S. EPA, 1988 |

Experimental Protocols

Studying the microbial degradation of this compound in soil requires carefully designed experiments. The following sections provide detailed methodologies for key experiments.

Soil Microcosm Experiment

A soil microcosm study is a controlled laboratory experiment that simulates the natural soil environment to study the fate of a substance like this compound.

1. Soil Collection and Preparation:

-

Collect soil from a site with a known history (e.g., agricultural field with or without previous this compound application).

-

Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize it.

-

Adjust the moisture content to a desired level (e.g., 50-60% of water holding capacity).

2. Microcosm Setup:

-

Weigh a specific amount of the prepared soil (e.g., 50-100 g) into individual glass containers (e.g., Mason jars or beakers).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

-

Spike the soil samples with the this compound stock solution to achieve the desired concentration. Allow the solvent to evaporate in a fume hood.

-

Prepare control microcosms:

-

Sterile control: Autoclave the soil to kill microorganisms. This helps to distinguish between microbial and abiotic degradation.

-

Unspiked control: Soil treated with the solvent only, to monitor for background interferences.

-

-

Seal the containers (e.g., with Teflon-lined caps or aluminum foil) to prevent volatilization losses while allowing for some gas exchange if aerobic conditions are desired.

-

Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

3. Sampling and Analysis:

-

At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), destructively sample a subset of the microcosms.

-

Extract this compound and its metabolites from the soil samples using an appropriate solvent system.

-

Analyze the extracts using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

The following diagram outlines the workflow for a typical soil microcosm experiment.

Extraction of this compound and its Metabolites from Soil

1. Reagents and Materials:

-

Extraction solvent: Acetone:Methanol (1:1, v/v) or another suitable solvent mixture.

-

Anhydrous sodium sulfate.

-

Centrifuge and centrifuge tubes.

-

Rotary evaporator.

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) for cleanup if necessary.

2. Extraction Procedure:

-

To a soil sample (e.g., 10 g) in a centrifuge tube, add the extraction solvent (e.g., 20 mL).

-

Vortex or shake vigorously for a specified time (e.g., 30 minutes).

-

Centrifuge the sample to separate the soil from the solvent.

-

Decant the supernatant into a clean flask.

-

Repeat the extraction process on the soil pellet two more times.

-

Combine the supernatants.

-

Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

-

Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.

-

If necessary, perform a cleanup step using SPE to remove interfering co-extractives.

-

Bring the final extract to a known volume with a suitable solvent for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful analytical technique for the separation, identification, and quantification of this compound and its metabolites.

1. Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for pesticide analysis (e.g., HP-5MS or equivalent).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless.

-

Oven Temperature Program: An optimized temperature gradient to separate the target analytes. For example:

-

Initial temperature: 60°C, hold for 1 minute.

-

Ramp 1: 20°C/min to 180°C.

-

Ramp 2: 10°C/min to 280°C, hold for 5 minutes.

-

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Acquisition Mode: Full scan for metabolite identification and selected ion monitoring (SIM) for quantification of the parent compound and known metabolites.

2. Quantification:

-

Prepare calibration standards of this compound and available metabolite standards in the final solvent.

-

Generate a calibration curve by plotting the peak area against the concentration.

-

Quantify the analytes in the soil extracts by comparing their peak areas to the calibration curve.

Conclusion

The microbial degradation of this compound in soil is a complex process involving multiple pathways and a diverse community of microorganisms. Understanding these degradation mechanisms is essential for predicting the environmental persistence of this herbicide and for developing strategies to mitigate its potential ecological risks. The experimental protocols outlined in this guide provide a framework for conducting robust studies to elucidate the fate of this compound in the soil environment. Further research focusing on the isolation and characterization of novel this compound-degrading microorganisms and the elucidation of the complete mineralization pathways will contribute to a more comprehensive understanding of the environmental behavior of this important agricultural chemical.

Metabolic Fate of EPTC in Tolerant Versus Susceptible Plant Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of the thiocarbamate herbicide S-ethyl dipropylthiocarbamate (EPTC) in tolerant and susceptible plant species. Understanding the differential metabolism of EPTC is crucial for developing more selective herbicides and for engineering crop tolerance. This document summarizes key metabolic pathways, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the core processes.

Introduction: The Basis of EPTC Selectivity

EPTC is a selective herbicide widely used for the control of annual grasses and some broadleaf weeds in various crops. Its selectivity is primarily attributed to the differential rates at which tolerant and susceptible plant species metabolize the active compound. Tolerant species, such as corn (Zea mays), possess efficient detoxification mechanisms that rapidly convert EPTC into non-toxic metabolites. In contrast, susceptible species, including many weedy grasses like oats (Avena sativa) and wheat (Triticum aestivum), metabolize EPTC at a much slower rate, leading to the accumulation of its phytotoxic form and subsequent growth inhibition.[1] The primary mechanism of EPTC's herbicidal action is believed to be the inhibition of very-long-chain fatty acid synthesis.[2]

The core of EPTC detoxification in tolerant plants revolves around a two-step process: sulfoxidation followed by conjugation with the endogenous antioxidant glutathione (GSH).[1][2] The efficiency of this pathway, particularly the enzymatic conjugation step, is the principal determinant of a plant's tolerance to EPTC.

Metabolic Pathways of EPTC in Plants

The metabolic transformation of EPTC in plants can be broadly categorized into three phases, consistent with general xenobiotic metabolism.

Phase I: Activation via Sulfoxidation

The initial and critical step in EPTC metabolism is the oxidation of the sulfur atom to form EPTC-sulfoxide. This reaction is believed to be catalyzed by cytochrome P450 monooxygenases. EPTC-sulfoxide is a more reactive molecule than the parent EPTC and is considered the active herbicidal form.[1] Paradoxically, this activation step is essential for its subsequent detoxification.

Phase II: Detoxification via Glutathione Conjugation

In tolerant plants, the highly reactive EPTC-sulfoxide is rapidly conjugated with glutathione (GSH). This reaction is primarily catalyzed by the enzyme Glutathione S-transferase (GST).[3] The resulting conjugate, S-(N,N-dipropylcarbamoyl)glutathione, is a non-phytotoxic, water-soluble molecule.[2] The high levels and activity of specific GST isozymes in tolerant species like corn are a key factor in their resistance to EPTC.[1] In susceptible species, this conjugation process is significantly slower, allowing the phytotoxic EPTC-sulfoxide to accumulate and exert its inhibitory effects.

Phase III: Further Metabolism and Sequestration

The initial glutathione conjugate undergoes further enzymatic degradation. This typically involves the sequential removal of the glutamate and glycine residues from the glutathione moiety, leading to the formation of the cysteine conjugate, S-(N,N-dipropylcarbamoyl)cysteine. This cysteine conjugate can then be further modified, for example, by N-malonylation to form a stable, terminal metabolite. These water-soluble conjugates are then sequestered in the plant's vacuole or incorporated into cell wall components, effectively removing them from active metabolic pathways.

Diagram of the Metabolic Fate of EPTC

Quantitative Data on EPTC Metabolism

While it is widely established that tolerant species metabolize EPTC more rapidly than susceptible species, detailed, publicly available quantitative data directly comparing metabolite distribution across a range of species is limited. The following table summarizes conceptual differences based on available literature.

| Parameter | Tolerant Species (e.g., Corn) | Susceptible Species (e.g., Oats, Wheat) |

| Uptake Rate | Moderate to High | Moderate to High |

| Translocation | Primarily acropetal (upward) | Primarily acropetal (upward) |

| Rate of Sulfoxidation | Rapid | Moderate |

| Glutathione S-transferase (GST) Activity | High | Low |

| Rate of Glutathione Conjugation | Rapid | Slow |

| Primary Metabolite Form | Glutathione & Cysteine Conjugates | EPTC & EPTC-Sulfoxide |

| Overall Detoxification Efficiency | High | Low |

Experimental Protocols

The study of EPTC metabolism in plants heavily relies on the use of radiolabeled compounds to trace the fate of the herbicide. Below are detailed methodologies for key experiments.

[14C]EPTC Uptake, Translocation, and Metabolism Studies

This protocol outlines a general procedure for conducting radiolabeled EPTC experiments in hydroponically grown plants.

Experimental Workflow Diagram

Materials:

-

Seeds of tolerant (e.g., corn) and susceptible (e.g., oat) plant species

-

Hydroponic growth medium (e.g., Hoagland's solution)

-

[14C]EPTC (radiolabeled at a specific position, e.g., carbonyl-14C)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Homogenizer

-

Solvents for extraction (e.g., methanol, water, chloroform)

-

High-Performance Liquid Chromatography (HPLC) system with a radiometric detector

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Derivatization reagents (e.g., methoxyamine hydrochloride, MSTFA)

Procedure:

-

Plant Growth: Germinate and grow seedlings of the selected plant species in a hydroponic solution under controlled environmental conditions (e.g., 25°C, 16-hour photoperiod).

-

Radiolabeling: Transfer the seedlings to a fresh hydroponic solution containing a known concentration of [14C]EPTC.

-

Time-Course Harvest: Harvest plants at various time points (e.g., 6, 12, 24, 48, and 72 hours) after exposure to the radiolabeled herbicide.

-

Sample Preparation:

-

Thoroughly rinse the roots with non-radiolabeled hydroponic solution to remove any surface-adhered [14C]EPTC.

-

Separate the plants into roots and shoots.

-

A subsample of the tissue can be combusted in a biological oxidizer to determine the total amount of 14C absorbed and translocated.

-

-

Metabolite Extraction:

-

Homogenize the plant tissue (roots and shoots separately) in a suitable extraction solvent, such as a methanol/water mixture (e.g., 80:20 v/v).

-

Centrifuge the homogenate to pellet the solid plant material.

-

Collect the supernatant containing the soluble metabolites.

-

-

Phase Separation (Optional): To separate polar and non-polar metabolites, a liquid-liquid extraction with chloroform can be performed. The aqueous phase will contain the conjugated metabolites, while the organic phase will contain the parent EPTC and EPTC-sulfoxide.

-

HPLC Analysis:

-

Inject an aliquot of the aqueous extract onto a reverse-phase HPLC column (e.g., C18).

-

Elute the metabolites using a gradient of water (often with a small amount of acid, e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Use a radiometric detector connected in-line after the UV detector to monitor the elution of radiolabeled metabolites.

-

Collect fractions corresponding to each radioactive peak for further analysis and quantification by liquid scintillation counting.

-

-

GC-MS Analysis for Structural Identification:

-

For the analysis of non-polar metabolites or for structural confirmation of polar metabolites after hydrolysis, GC-MS can be employed.

-

The samples are typically derivatized to increase their volatility. A common two-step derivatization involves methoximation followed by silylation with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

The derivatized sample is injected into the GC-MS, and the resulting mass spectra are compared to spectral libraries for compound identification.

-

Glutathione S-Transferase (GST) Activity Assay

This assay measures the rate at which plant extracts catalyze the conjugation of EPTC-sulfoxide with glutathione.

Materials:

-

Plant tissue from tolerant and susceptible species

-

Extraction buffer (e.g., phosphate buffer, pH 6.8)

-

[14C]EPTC-sulfoxide (substrate)

-

Reduced glutathione (GSH)

-

Liquid scintillation counter and vials

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue in a cold extraction buffer.

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.

-

The supernatant contains the crude enzyme extract.

-

-

Assay Mixture:

-

In a microcentrifuge tube, combine the enzyme extract, a known concentration of GSH, and a buffer solution.

-

Initiate the reaction by adding a known amount of [14C]EPTC-sulfoxide.

-

-

Incubation and Termination:

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time period (e.g., 30 minutes).

-

Terminate the reaction by adding a solution that will precipitate the protein (e.g., trichloroacetic acid).

-

-

Separation of Conjugate:

-

Separate the radiolabeled glutathione conjugate from the unreacted [14C]EPTC-sulfoxide. This can be achieved by liquid-liquid extraction (the conjugate will be in the aqueous phase) or by using a small solid-phase extraction (SPE) cartridge.

-

-

Quantification:

-

Measure the radioactivity in the fraction containing the glutathione conjugate using a liquid scintillation counter.

-

Calculate the rate of conjugate formation, which is indicative of the GST activity.

-

Conclusion

The metabolic fate of EPTC in plants is a clear example of metabolism-based herbicide selectivity. Tolerant species, like corn, rapidly detoxify EPTC through a pathway involving sulfoxidation and subsequent conjugation with glutathione, a reaction catalyzed by highly active Glutathione S-transferases. In contrast, susceptible species lack this rapid detoxification capacity, leading to the accumulation of phytotoxic EPTC-sulfoxide. The experimental protocols outlined in this guide, centered around the use of radiolabeled EPTC and chromatographic separation techniques, provide a robust framework for investigating these differential metabolic pathways. Further research focusing on the specific GST isozymes involved and their regulation could lead to the development of novel strategies for enhancing crop tolerance to herbicides.

References

Eradicane's Impact on Plant Cuticle Formation and Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of the herbicide Eradicane, with its active ingredient S-ethyl dipropylthiocarbamate (EPTC), on the formation and development of the plant cuticle. The information presented herein is a synthesis of key research findings, focusing on quantitative data, detailed experimental protocols, and the underlying biochemical pathways.

Executive Summary

This compound (EPTC) significantly impacts the development of the plant cuticle, primarily by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs), which are essential precursors for the production of epicuticular waxes. This inhibition leads to a quantifiable reduction in the total amount of surface wax, alters the chemical composition of the wax layer, and modifies the microscopic structure of the cuticle. These changes can increase the plant's susceptibility to environmental stress and enhance the penetration of other foliar-applied substances. This guide details the mechanisms of action, presents the quantitative effects on the cuticle of Brassica oleracea (cabbage) as a model plant, and provides the methodologies used in these key studies.

Quantitative Impact of this compound on Plant Cuticle

The application of this compound (EPTC) leads to significant and measurable changes in the epicuticular wax of plants. The following tables summarize the quantitative data from studies on Brassica oleracea.

Table 2.1: Effect of EPTC on Total Epicuticular Wax Production

| Treatment Group | EPTC Application Rate ( kg/ha ) | Mean Epicuticular Wax (µg/cm²) | Percentage Reduction (%) |

| Control | 0 | 47.2 | 0 |

| EPTC-Treated | 2.24 | 23.6 | 50 |

Data synthesized from studies showing a maximal reduction of approximately 50% in epicuticular wax on developing cabbage leaves following EPTC treatment.

Table 2.2: Alterations in the Chemical Composition of Epicuticular Wax Following EPTC Treatment

| Wax Component Class | Control Plants (% of Total Wax) | EPTC-Treated Plants (% of Total Wax) |

| Alkanes | 45.3 | 28.8 |

| Ketones | 20.1 | 8.0 |

| Secondary Alcohols | 7.1 | 3.4 |

| Esters | 12.5 | 35.8 |

| Aldehydes | 2.8 | 2.2 |

| Primary Alcohols | 1.2 | 1.8 |

| Fatty Acids | 1.0 | 2.0 |

| Unidentified | 10.0 | 18.0 |

This table illustrates the shift in the chemical profile of epicuticular wax, with a notable decrease in alkanes, ketones, and secondary alcohols, and a significant increase in the proportion of esters in EPTC-treated plants.

Table 2.3: Impact of EPTC on C29 Wax Constituents

| Treatment Group | Total C29 Constituents (µg/cm²) | C29 as % of Total Epicuticular Wax |

| Control | 34.1 | 72.5 |

| EPTC-Treated | 7.2 | 40.2 |

C29 compounds (including alkanes, ketones, aldehydes, and secondary alcohols) are major components of cabbage wax. EPTC treatment dramatically reduces their absolute amount and relative proportion.

Mechanism of Action: Inhibition of VLCFA Biosynthesis

This compound is a member of the thiocarbamate class of herbicides. Its primary mode of action in disrupting cuticle formation is the inhibition of very-long-chain fatty acid (VLCFA) elongase enzymes. VLCFAs are fatty acids with chain lengths longer than 18 carbons, and they are the fundamental building blocks for the synthesis of the major components of epicuticular wax, including alkanes, ketones, and secondary alcohols.

The inhibition of VLCFA elongases disrupts the entire downstream pathway of wax biosynthesis, leading to the observed decrease in total wax and the alteration of its chemical composition.

Signaling Pathway Diagram

Caption: Mechanism of this compound's inhibition of epicuticular wax synthesis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's impact on plant cuticles.

Plant Growth and this compound Application

-

Plant Material: Cabbage (Brassica oleracea L. var. capitata cv. Market Prize) seeds are germinated and grown in a greenhouse under controlled conditions (e.g., 25°C day/18°C night temperatures, 16-hour photoperiod).

-

Herbicide Application:

-